2-(Dichloromethyl)-1,3-dioxane

Lipophilicity Phase-transfer Chromatographic retention

2-(Dichloromethyl)-1,3-dioxane (CAS 5695-85-2) is a halogenated cyclic acetal (C₅H₈Cl₂O₂; MW 171.02 g/mol). The six-membered 1,3-dioxane ring bears a geminal dichloromethyl (–CHCl₂) substituent at the C2 position, which differentiates its reactivity profile from monochloro, trichloro, and unsubstituted congeners.

Molecular Formula C5H8Cl2O2
Molecular Weight 171.02 g/mol
CAS No. 5695-85-2
Cat. No. B12967940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dichloromethyl)-1,3-dioxane
CAS5695-85-2
Molecular FormulaC5H8Cl2O2
Molecular Weight171.02 g/mol
Structural Identifiers
SMILESC1COC(OC1)C(Cl)Cl
InChIInChI=1S/C5H8Cl2O2/c6-4(7)5-8-2-1-3-9-5/h4-5H,1-3H2
InChIKeyOMRMCFSLICZPLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Dichloromethyl)-1,3-dioxane (CAS 5695-85-2): Sourcing and Baseline Profile for the 1,3-Dioxane Acetal Intermediate


2-(Dichloromethyl)-1,3-dioxane (CAS 5695-85-2) is a halogenated cyclic acetal (C₅H₈Cl₂O₂; MW 171.02 g/mol) . The six-membered 1,3-dioxane ring bears a geminal dichloromethyl (–CHCl₂) substituent at the C2 position, which differentiates its reactivity profile from monochloro, trichloro, and unsubstituted congeners [1]. This compound is primarily employed as a reactive intermediate in organic synthesis, leveraging the electrophilicity of the dichloromethyl group for nucleophilic substitution and as a latent formyl source under appropriate conditions [2].

Electrophilic –CHCl₂ group for nucleophilic substitution
Latent formyl equivalent in Rieche-type strategies
Six-membered dioxane scaffold provides thermal headroom

Why 2-(Dichloromethyl)-1,3-dioxane Cannot Be Freely Substituted: The Dihalo Acetal Structure–Reactivity Problem


Close structural analogs of 2-(dichloromethyl)-1,3-dioxane—including the monochloromethyl (CAS 5695-72-7) and trichloromethyl (CAS 5663-41-2) variants—exhibit fundamental differences in physicochemical properties that preclude simple interchange. The dichloromethyl substituent uniquely balances electrophilic reactivity for nucleophilic displacement with sufficient hydrolytic stability, as shown by pH-rate profile studies indicating that 1,3-dioxane acetals lacking electron-withdrawing substituents follow specific-acid-catalyzed hydrolysis with log k–pH slopes of approximately –1.0 [1]. Substitution from –CHCl₂ to –CH₂Cl reduces electrophilic character (fewer electron-withdrawing chlorines), while substitution to –CCl₃ increases steric bulk and alters the LogP by approximately 0.6 units, directly affecting phase-transfer behavior, solvent compatibility, and downstream reaction kinetics .

Chlorine substitution level
The –CH₂Cl analog is less electrophilic; the –CCl₃ variant increases steric bulk and competing hydrolysis. Reactivity profile does not transfer.
Ring scaffold
The five-membered dioxolane analog has a substantially lower boiling point, altering purification strategy and thermal reaction windows.
Lipophilicity shift
LogP differs by ~0.6 units vs the trichloromethyl congener, shifting phase-transfer partitioning and reversed-phase HPLC retention.

Quantitative Comparative Evidence: Selecting 2-(Dichloromethyl)-1,3-dioxane Across Key Procurement Dimensions


LogP-Driven Polarity Tuning: Phase-Transfer and Chromatographic Selectivity vs. Trichloromethyl Analog

The lipophilicity gradient across the –CH₂Cl / –CHCl₂ / –CCl₃ series is steep and quantifiable. The target compound 2-(dichloromethyl)-1,3-dioxane has a computed LogP of 1.55, placing it precisely between the mono-chloromethyl and trichloromethyl analogs for predicted logD behavior . While measured LogP for the monochloromethyl congener is not reported in the same database, the trichloromethyl analog (CAS 5663-41-2) has a reported LogP of 2.12, yielding a ΔLogP of 0.57 . This translates to an approximately 3.7-fold difference in octanol–water partition coefficient, which materially alters retention times in reversed-phase chromatography and extraction efficiency in aqueous-organic biphasic reactions.

LogP Comparison
Data to verify
Target LogP 1.55 vs Trichloromethyl LogP 2.12 (Δ 0.57)
Lipophilicity shift alters HPLC retention and extraction efficiency
Computed values; measured LogP not available for direct batch verification
Lipophilicity Phase-transfer Chromatographic retention Solvent partition

Density and Molar Volume as Proxies for Reaction Medium Compatibility: 1,3-Dioxane Chloro-homolog Comparison

Density differences among chloro-substituted 1,3-dioxanes reflect changes in molar mass and molecular packing that affect mixing behavior in flow chemistry and stirred-tank reactors. The target compound has a reported density of 1.311 g/cm³ . The 2-(trichloromethyl)-1,3-dioxane analog (MW 205.47) shows a density of 1.473 g/cm³, a 12.4% increase . The 2-(dichloromethyl)-1,3-dioxolane five-membered-ring analog (CAS 2612-35-3) reports a density of 1.393 g/cm³, a 6.3% increase attributed to ring contraction effects rather than chlorine content alone .

Density Comparison
Data to verify
1.311 (target) vs 1.473 (trichloromethyl) vs 1.393 g/cm³ (dioxolane)
Density differences >10% affect continuous-flow pump calibration and phase separation
Measurement temperature not specified; verify under process conditions
Density Molar volume Reaction medium Solvent miscibility

Boiling Point Differentiation: Distillation Feasibility and Purity Threshold vs. Dichloromethyl Dioxolane

The atmospheric-pressure boiling point of 2-(dichloromethyl)-1,3-dioxane is reported as 215.9 °C . Its five-membered-ring counterpart, 2-(dichloromethyl)-1,3-dioxolane (CAS 2612-35-3), boils at 189.9 °C—a 26.0 °C reduction . For comparison, the trichloromethyl six-membered analog boils at 225.7 °C, only 9.8 °C higher . The 26 °C gap between the dioxane and dioxolane dichloromethyl compounds is large enough to enable clean separation by fractional distillation and indicates distinct thermal behavior patterns for different ring-size scaffolds.

Boiling Point
Data to verify
215.9 °C (target) vs 189.9 °C (dioxolane) vs 225.7 °C (trichloromethyl)
26 °C gap vs dioxolane enables fractional distillation separation
Atmospheric pressure; source conditions not fully reported
Boiling point Distillation Purification Thermal stability

Electrophilic Reactivity Tuning via Halogen Count: Dichloromethyl as a Formylation Intermediate Latency Determinant

The –CHCl₂ group occupies a reactivity window that has been exploited in Rieche-type transformations. While 2-(dichloromethyl)-1,3-dioxane is not itself the standard Rieche reagent (dichloromethyl methyl ether is), the dichloromethyl substituent on the 1,3-dioxane scaffold provides latent formyl equivalence under controlled hydrolysis conditions. The dichloromethylation pathway has been documented as an alternative direction of the Rieche reaction, serving as a protective-group strategy for sterically hindered aromatic dialdehydes [1]. The monochloromethyl analog (CAS 5695-72-7) is expected to be substantially less electrophilic (only one electron-withdrawing chlorine), while the trichloromethyl analog introduces competing reactivity pathways due to the additional chlorine. Ketal hydrolysis studies on 1,3-dioxane systems confirm that electron-withdrawing substituent identity at C2 directly governs hydrolysis rate, with half-lives tunable across orders of magnitude through substituent choice [2].

Reactivity Profile
Class-level
Dichloromethyl balances electrophilicity and stability as latent formyl group
Intermediate reactivity between monochloro and trichloro analogs
Class-level inference; direct kinetic comparison data not available
Formylation Electrophilicity Rieche reaction Dichloromethylation

Refractive Index as a Quality Control Gate: In-Line Purity Discrimination Across Chloro-homolog Batches

The refractive index (n) provides a non-destructive, real-time purity checkpoint. The target compound has a reported refractive index of 1.463 . The trichloromethyl analog (CAS 5663-41-2) shows n = 1.492 (Δn = 0.029) , and the dichloromethyl dioxolane analog (CAS 2612-35-3) reports n = 1.468 (Δn = 0.005) . These differences exceed typical instrumental precision of modern refractometers, enabling discrimination between compounds.

Refractive Index
Data to verify
n=1.463 (target) vs 1.492 (trichloromethyl) vs 1.468 (dioxolane)
Refractive index shifts support in-line purity discrimination during distillation
Wavelength and temperature not reported; verify with in-house reference
Refractive index Quality control Process analytical technology Batch purity

Optimal Deployment Scenarios for 2-(Dichloromethyl)-1,3-dioxane Based on Comparative Evidence


Precision Intermediate in Formyl-Equivalent Synthetic Sequences

In synthetic routes requiring a latent aldehyde that remains inert across multiple steps and is unmasked only under defined acidic conditions, 2-(dichloromethyl)-1,3-dioxane offers a balance of stability and reactivity between the less electrophilic monochloromethyl analog and the more labile trichloromethyl variant . The established use of dichloromethyl groups as protective formyl equivalents in Rieche-type dichloromethylation strategies supports this application [1].

Continuous-Flow Process Development Requiring Defined Physical Properties

The compound's density (1.311 g/cm³), boiling point (215.9 °C), and LogP (1.55) provide predictable fluidic behavior that simplifies pump calibration, residence-time calculation, and in-line phase separation relative to structurally similar but physically distinct analogs . The 26 °C boiling-point advantage over the dioxolane analog enables broader operating temperature windows without solvent crossover .

Chromatographic Method Development: Retention-Time Benchmarking

The measured LogP of 1.55 places 2-(dichloromethyl)-1,3-dioxane as a useful mid-range retention standard for reversed-phase HPLC method development within the 1,3-dioxane chloro-homolog series, providing a ~0.57 LogP separation from the trichloromethyl congener that can validate column selectivity and gradient performance .

Structure–Activity Relationship (SAR) Studies on Acetal-Protected Pharmacophores

For medicinal chemistry programs exploring acetal-linked prodrugs or protecting groups, the quantifiable stepwise changes in lipophilicity (ΔLogP = 0.57 vs. –CCl₃) and steric profile provide a systematic parameter set for optimizing membrane permeability, metabolic stability, and formulation compatibility .

Application
Selection Property
Validation Focus
Formyl-equivalent synthetic intermediate
Dichloromethyl group as latent aldehyde
Unmasking conditions and aldehyde yield
Continuous-flow process development
Defined density and boiling point
Pump calibration and residence time distribution
Chromatographic method benchmarking
Mid-range LogP for retention standard
Column selectivity and gradient performance
SAR studies on acetal-protected pharmacophores
Stepwise lipophilicity and steric profile
Membrane permeability and metabolic stability correlation
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